molecular formula C12H14O4S B1639887 1-(4-Methanesulfonylphenyl)pentane-1,4-dione CAS No. 189501-34-6

1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Cat. No.: B1639887
CAS No.: 189501-34-6
M. Wt: 254.3 g/mol
InChI Key: NVQSZIPWICDNLW-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonylphenyl)pentane-1,4-dione is an organic compound with the molecular formula C12H14O4S. It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a pentane-1,4-dione moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione typically involves the reaction of 4-methanesulfonylbenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methanesulfonylphenyl)pentane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form larger, more complex molecules.

Scientific Research Applications

1-(4-Methanesulfonylphenyl)pentane-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfonylphenyl)pentane-1,4-dione involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

1-(4-Methanesulfonylphenyl)pentane-1,4-dione can be compared with similar compounds such as:

    1-(4-Methanesulfonylphenyl)butane-1,4-dione: This compound has a shorter carbon chain, which may affect its reactivity and properties.

    1-(4-Methanesulfonylphenyl)hexane-1,4-dione: This compound has a longer carbon chain, potentially leading to different chemical and biological activities.

    1-(4-Methanesulfonylphenyl)pentane-1,3-dione: The position of the dione group can influence the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Biological Activity

1-(4-Methanesulfonylphenyl)pentane-1,4-dione is a diketone compound characterized by its unique structure, which includes two carbonyl groups and a methanesulfonyl substituent on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The molecular structure of this compound can be illustrated as follows:

C12H14O4S\text{C}_{12}\text{H}_{14}\text{O}_4\text{S}

This structure consists of a pentane backbone with two carbonyl (C=O) groups and a methanesulfonyl group attached to the phenyl ring. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps. For instance, one method includes dissolving an intermediate compound in methanol and adding Oxone, which facilitates the formation of the target compound through oxidation reactions. The purification process often employs techniques such as chromatography to isolate the desired product .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. Notably, studies have focused on its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

A study evaluating various derivatives found that certain analogs exhibited high in vitro COX-2 inhibitory potency, with IC50 values as low as 0.0032 µM, indicating strong potential for therapeutic applications . In vivo studies also demonstrated that some derivatives significantly reduced inflammation in animal models, outperforming standard anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with COX enzymes. Molecular modeling studies have shown that specific substitutions on the phenyl ring enhance binding affinity for COX-2 by positioning the methanesulfonyl pharmacophore appropriately within the enzyme's active site .

Study 1: COX-2 Inhibition

In a comparative study, several derivatives of this compound were evaluated for their COX-2 inhibitory effects. The most potent compound exhibited an IC50 value of 0.0032 µM and showed promising anti-inflammatory activity in a carrageenan-induced rat paw edema model, achieving a reduction in inflammation comparable to celecoxib at higher doses .

CompoundIC50 (µM)Selectivity IndexAnti-inflammatory Activity (%)
14s0.0032>120000Moderate
14i0.102880Good

Study 2: Analgesic Activity

Another study assessed the analgesic properties of various derivatives using the abdominal constriction test in mice. Compounds derived from this compound demonstrated dose-dependent antinociceptive activity, with some achieving complete remission of pain at specific dosages .

CompoundDose (mg/kg)Pain Reduction (%)
10a20Complete
10c20Significant

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)pentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-9(13)3-8-12(14)10-4-6-11(7-5-10)17(2,15)16/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSZIPWICDNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253318
Record name 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189501-34-6
Record name 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189501-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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